molecular formula C19H22O5 B13811606 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-

Cat. No.: B13811606
M. Wt: 330.4 g/mol
InChI Key: AMLAGXGXHMFDOU-UHFFFAOYSA-N
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Description

“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. Common reagents might include methoxybenzaldehyde and trimethoxyphenyl derivatives, with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the methoxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” could have applications in various fields:

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, influencing pathways related to inflammation, cell growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde
  • 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid
  • 2,3,4-Trimethoxyphenyl derivatives

Uniqueness

“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyrans.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

7-methoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C19H22O5/c1-20-14-6-5-12-9-13(11-24-17(12)10-14)15-7-8-16(21-2)19(23-4)18(15)22-3/h5-8,10,13H,9,11H2,1-4H3

InChI Key

AMLAGXGXHMFDOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1

Origin of Product

United States

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